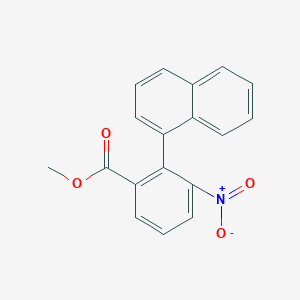

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate

Description

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate is an aromatic ester featuring a naphthalene moiety fused to a nitro-substituted benzoate scaffold. The compound combines a bulky naphthalen-1-yl group at the 2-position of the benzene ring with a nitro group at the 3-position, creating distinct electronic and steric properties.

Properties

CAS No. |

857539-88-9 |

|---|---|

Molecular Formula |

C18H13NO4 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

methyl 2-naphthalen-1-yl-3-nitrobenzoate |

InChI |

InChI=1S/C18H13NO4/c1-23-18(20)15-10-5-11-16(19(21)22)17(15)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3 |

InChI Key |

VIDQTBCYGODWBV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate typically involves the esterification of 2-(naphthalen-1-yl)-3-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic or acidic conditions.

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Oxidation: Potassium permanganate (KMnO4).

Major Products Formed

Reduction: Methyl 2-(naphthalen-1-yl)-3-aminobenzoate.

Substitution: 2-(naphthalen-1-yl)-3-nitrobenzoic acid.

Oxidation: Naphthoquinone derivatives.

Scientific Research Applications

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalene ring may also play a role in the compound’s binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Research Implications and Limitations

Key gaps include experimental crystallographic data and biological activity profiles. Future studies should prioritize synthesis, spectral validation, and computational modeling (e.g., docking studies akin to ) to explore applications in drug discovery or materials science .

Biological Activity

Methyl 2-(naphthalen-1-yl)-3-nitrobenzoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies associated with this compound.

Synthesis and Characterization

This compound can be synthesized through various organic reactions, including esterification and nitration processes. The compound's structure can be confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of naphthalene-based compounds have shown promising results in inhibiting lipid peroxidation and scavenging free radicals. A study demonstrated that this compound could inhibit oxidative stress markers in cellular models, suggesting its potential as an antioxidant agent.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce nitric oxide (NO) production in activated microglial cells, which is pivotal in neuroinflammatory responses. The inhibitory concentration (IC50) values for NO production were found to be comparable to established anti-inflammatory agents, indicating a significant biological impact.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the nitro group and the naphthalene moiety plays a crucial role in modulating its activity. A comparative analysis of related compounds reveals that modifications to the aromatic rings can enhance or diminish activity, highlighting the importance of specific substituents in optimizing therapeutic effects.

| Compound | Structure | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | Structure | 6.31 | NO Inhibition |

| Related Compound A | Structure | 5.85 | NO Inhibition |

| Related Compound B | Structure | 10.00 | Moderate Activity |

Neuroprotective Effects

A case study involving this compound demonstrated its neuroprotective effects in PC12 cells subjected to oxidative stress. The compound significantly promoted neurite outgrowth and reduced cell death compared to controls, indicating its potential role as a neuroprotective agent.

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cell lines revealed that this compound exhibited low cytotoxicity at therapeutic concentrations, making it a candidate for further development in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.